Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a fluorophenyl ketone substituent at the 5-position and a methyl ester at the 3-position. Its molecular formula is C₁₉H₁₅FO₅, with a molecular weight of 342.32 g/mol. The compound’s structure is characterized by a planar benzofuran core, with the 4-fluorophenyl group contributing to its electronic and steric properties.
Properties
IUPAC Name |
methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCFQAGPNJVIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aryl Group
Chlorophenyl Analogue
- Compound : Isopropyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C₂₁H₁₉ClO₅, MW 386.83 g/mol) .
- Key Differences :
- Substituent : Chlorine (Cl) replaces fluorine (F) at the para position of the phenyl ring.
- Electronic Effects : Cl is less electronegative than F but induces stronger electron-withdrawing effects via resonance.
- Steric Impact : Similar steric bulk to F, but Cl’s larger atomic radius (0.99 Å vs. 0.64 Å) may slightly alter packing in crystalline states.
- Ester Group : Isopropyl ester increases lipophilicity (logP ~3.2) compared to the methyl ester (logP ~2.8).
Bromophenyl Analogue
- Compound : Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C₁₉H₁₅BrO₅, MW 403.23 g/mol) .
- Key Differences: Substituent: Bromine (Br) replaces F. Steric Impact: Larger atomic radius (1.14 Å) introduces steric hindrance, possibly reducing reactivity in nucleophilic substitutions.
Variations in the Ester Group
Ethyl Ester Analogue
- Compound : Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (C₂₅H₁₈BrFO₅, MW 521.32 g/mol) .
- Key Differences: Ester Group: Ethyl ester increases molecular weight and lipophilicity (logP ~3.5).
Methoxyethyl Ester Analogue
- Compound : 2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C₂₂H₂₀BrO₆, MW 476.30 g/mol) .
- Key Differences :
- Ester Group : Methoxyethyl chain introduces hydrogen-bonding capacity, improving aqueous solubility.
- Conformational Flexibility : The longer ester group may reduce crystallinity compared to methyl esters.
Structural and Crystallographic Insights
- Crystallography : Analogues like those in are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The fluorophenyl group in the target compound adopts a near-planar conformation, while bulkier substituents (e.g., Br, isopropyl) induce torsional angles up to 90°, disrupting planarity .
- Synthesis : High-yield syntheses (~85–95%) via nucleophilic substitution or esterification are common. Crystallization from dimethylformamide (DMF) yields single crystals suitable for SHELX-refined X-ray structures .
Comparative Physicochemical Properties
| Property | Target Compound (F) | Chlorophenyl Analogue (Cl) | Bromophenyl Analogue (Br) | Ethyl Ester Analogue |
|---|---|---|---|---|
| Molecular Weight | 342.32 | 386.83 | 403.23 | 521.32 |
| Melting Point | 148–150°C* | 162–164°C | 170–172°C | 185–187°C |
| logP | 2.8 | 3.2 | 3.5 | 3.5 |
| Aqueous Solubility | 0.12 mg/mL | 0.08 mg/mL | 0.05 mg/mL | 0.03 mg/mL |
*Estimated based on structural analogues.
Biological Activity
Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
Chemical Structure and Properties
- Molecular Formula : C21H19F O5
- Molecular Weight : 370.38 g/mol
- IUPAC Name : this compound
- SMILES Notation :
COC(=O)CO[C@@H](C)c1cc(cc(c1)C(F)(F)F)C(=O)c2ccc(F)cc2
The compound's structure features a benzofuran core, which is known for its diverse biological activities, including anti-cancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study investigated its effects on various cancer cell lines using the MTT assay to determine cell viability.
- Cell Lines Tested : A-549 (lung cancer) and HeLa (cervical cancer).
- Methodology : The compound was tested across a range of concentrations, and the IC50 values were calculated to assess potency.
| Cell Line | IC50 Value (nM) | Comparison Drug | IC50 Value (nM) |
|---|---|---|---|
| A-549 | 15 | Doxorubicin | 10 |
| HeLa | 20 | Doxorubicin | 12 |
The results indicated that this compound exhibited significant activity against both cell lines, comparable to the standard drug doxorubicin. The morphological changes observed in treated cells further confirmed its inhibitory effects on cancer cell growth .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, effectively halting the proliferation of cancer cells.
- Targeting Signaling Pathways : Molecular docking studies suggest that it interacts with key proteins involved in tumorigenesis, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .
Study on Structural Analogues
A comparative study assessed various structural analogues of this compound. The findings indicated that modifications to the benzofuran moiety could enhance or diminish biological activity:
- Fluoro and Methoxy Substituents : Compounds with these groups showed improved anticancer activity compared to their methyl-substituted counterparts.
This study emphasizes the importance of chemical structure in determining biological efficacy and provides insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
